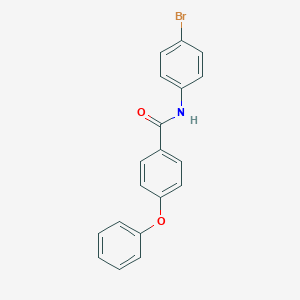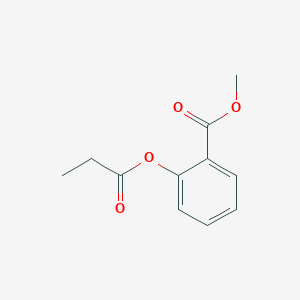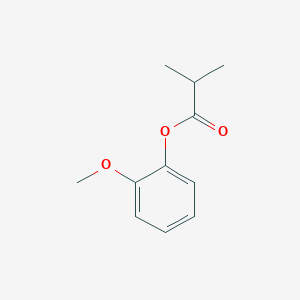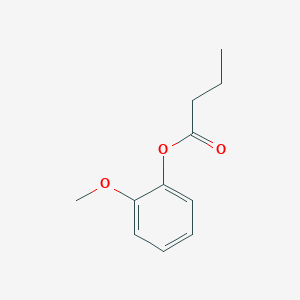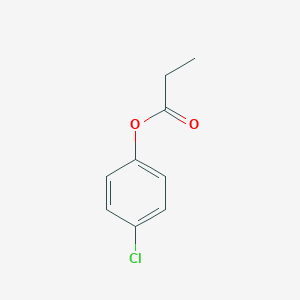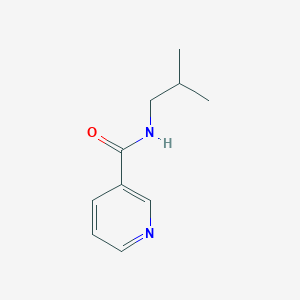
N-(2-methylpropyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpropyl)pyridine-3-carboxamide, also known as 2-Methyl-3-(1-methylpropyl)pyridine-1-carboxamide, is a chemical compound that belongs to the class of pyridinecarboxamides. It is a white crystalline solid with a molecular formula of C12H18N2O and a molecular weight of 206.29 g/mol. This compound has gained significant attention due to its potential use in scientific research applications.
Mécanisme D'action
The mechanism of action of N-(2-methylpropyl)pyridine-3-carboxamide is not fully understood. However, it has been reported to act as an antioxidant and reduce oxidative stress in cells. It also modulates the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(2-methylpropyl)pyridine-3-carboxamide can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-(2-methylpropyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells. It also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In animal models, it has been reported to improve cognitive function, memory, and learning ability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-(2-methylpropyl)pyridine-3-carboxamide in lab experiments is its neuroprotective effects. It can prevent neuronal death caused by oxidative stress and improve cognitive function in animal models. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of N-(2-methylpropyl)pyridine-3-carboxamide in scientific research. One of the potential applications is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and can improve cognitive function, making it a promising candidate for the development of new therapies. Additionally, further studies are needed to understand the mechanism of action of N-(2-methylpropyl)pyridine-3-carboxamide fully and to identify potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of N-(2-methylpropyl)pyridine-3-carboxamide involves the reaction of 2-methyl-3-(1-methylpropyl)pyridine with ethyl chloroformate in the presence of triethylamine. The reaction occurs at room temperature, and the product is obtained by filtration and recrystallization. This method has been reported to have a yield of 70-80%.
Applications De Recherche Scientifique
N-(2-methylpropyl)pyridine-3-carboxamide has been used in various scientific research applications. One of the significant applications is in the field of neuroscience. This compound has been reported to have neuroprotective effects and can prevent neuronal death caused by oxidative stress. It has also been shown to improve cognitive function and memory in animal models.
Propriétés
Numéro CAS |
78114-53-1 |
|---|---|
Nom du produit |
N-(2-methylpropyl)pyridine-3-carboxamide |
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
N-(2-methylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N2O/c1-8(2)6-12-10(13)9-4-3-5-11-7-9/h3-5,7-8H,6H2,1-2H3,(H,12,13) |
Clé InChI |
BAXWVIIYISJVKQ-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CN=CC=C1 |
SMILES canonique |
CC(C)CNC(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



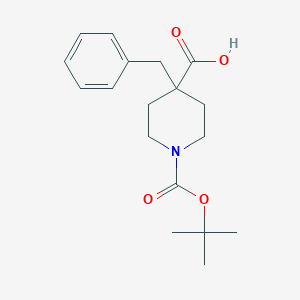
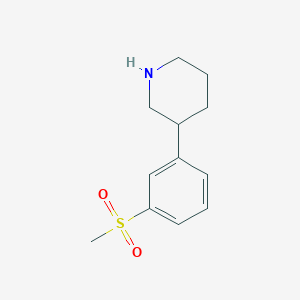
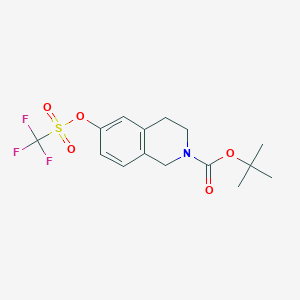
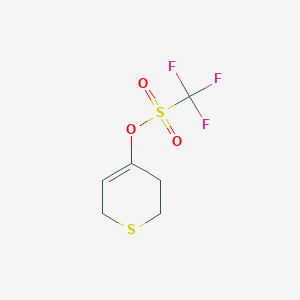

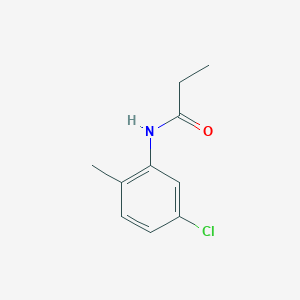

![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)
